molecular formula C6H16Cl2N2 B2825352 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride CAS No. 1803593-20-5

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2825352
CAS No.: 1803593-20-5
M. Wt: 187.11
InChI Key: CAGJSPYOJPRCCZ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Pyrrolidine, ethylene oxide, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

    Purification: Crystallization or recrystallization to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or carboxylic acids

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Reagents like alkyl halides or acyl chlorides

Major Products

    Oxidation: Amides, carboxylic acids

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: In studies involving neurotransmitter analogs and receptor binding

    Industry: Used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-yl)ethan-1-amine
  • 1-(2-Aminoethyl)pyrrolidine
  • (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Uniqueness

2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research focused on neurotransmitter systems and receptor binding studies.

Properties

IUPAC Name

2-pyrrolidin-2-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGJSPYOJPRCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803593-20-5
Record name 2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride
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